

Foreword: Navigating the Solubility Landscape of a Versatile Building Block

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Compound of Interest

Compound Name: *3-Methoxypyridine-4-boronic acid hydrate*

Cat. No.: *B1393410*

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To the researchers, scientists, and drug development professionals who drive innovation, the physicochemical properties of our chemical tools are not mere data points; they are the bedrock of successful experimental design. **3-Methoxypyridine-4-boronic acid hydrate** is a heterocyclic building block of significant interest, particularly in the synthesis of novel kinase inhibitors and other pharmacologically active agents. Its utility, however, is fundamentally governed by its behavior in solution. A comprehensive understanding of its solubility is paramount for its effective application in reaction chemistry, purification, and formulation.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a holistic view rooted in first principles, explaining the causality behind the solubility characteristics of this molecule. We will delve into its structural attributes, predict its behavior across a spectrum of organic solvents, and, most critically, provide robust, field-proven protocols for you to determine its solubility with confidence in your own laboratories. This document is designed to be a self-validating system, empowering you to generate reliable data that will accelerate your research and development endeavors.

Molecular Architecture and Its Implications for Solubility

The solubility of any compound is a direct consequence of its molecular structure. The principle of "similia similibus solvuntur" or "like dissolves like" is our guiding tenet. Let us dissect the key

functional groups of **3-methoxypyridine-4-boronic acid hydrate** to anticipate its interactions with various solvents.

- **The Boronic Acid [-B(OH)₂]:** This is the primary driver of polarity. The two hydroxyl groups are potent hydrogen bond donors, while the vacant p-orbital on the boron atom can act as a Lewis acid.[1] Boronic acids are known to form strong hydrogen-bonded dimers in the solid state and can engage in extensive hydrogen bonding with appropriate solvents.[2] This functional group strongly favors interaction with polar, hydrogen-bond accepting solvents.
- **The Pyridine Ring:** The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² orbital, making it a hydrogen bond acceptor.[3] This feature enhances the molecule's affinity for polar protic solvents. The aromatic ring itself also allows for potential π-π stacking interactions.
- **The Methoxy Group [-OCH₃]:** The methoxy group is moderately polar. While it is not a hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor. Its presence can influence the electronic properties and overall polarity of the molecule.[4]
- **Hydrate Form:** The presence of a water molecule in the crystal lattice indicates a strong affinity for water and suggests that solvents capable of hydrogen bonding will be effective at solvating the molecule.

Conclusion from Molecular Analysis: The combination of a strong hydrogen-bond donating group [-B(OH)₂], a hydrogen-bond accepting nitrogen in the pyridine ring, and a polar methoxy group renders **3-methoxypyridine-4-boronic acid hydrate** an intrinsically polar molecule. We can therefore predict a favorable solubility profile in polar organic solvents, particularly those that can participate in hydrogen bonding. Conversely, poor solubility is expected in nonpolar, aprotic solvents.

Predicted Solubility Profile Across Solvent Classes

While empirical data for this specific molecule is not readily available in the public domain, we can construct a robust theoretical solubility profile based on the principles discussed above.

This table serves as a predictive guide for solvent selection in your experimental work.

Solvent Class	Solvent Examples	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Water	High to Very High	These solvents are excellent hydrogen bond donors and acceptors, capable of effectively solvating the boronic acid, pyridine nitrogen, and methoxy group.
Polar Aprotic	DMSO, DMF, Acetonitrile	Moderate to High	These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to disrupt the crystal lattice and solvate the polar functional groups.
Ethers	THF, 1,4-Dioxane	Moderate	Ethers can act as hydrogen bond acceptors, interacting with the boronic acid hydroxyl groups. Their lower polarity compared to DMSO suggests more moderate solubility.
Ketones	Acetone, MEK	Moderate	Similar to ethers, ketones are effective hydrogen bond acceptors. Phenylboronic acid has shown high solubility in ketones. [5]

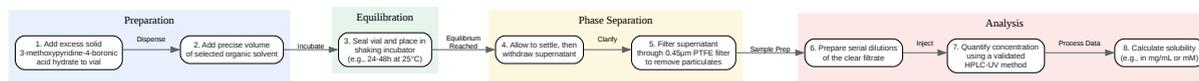
Chlorinated	Dichloromethane (DCM)	Low to Moderate	DCM has some polarity but is not a hydrogen bond acceptor. Solubility is likely to be limited but may be sufficient for some reaction conditions.
Hydrocarbons	Toluene, Hexanes	Very Low	These nonpolar solvents lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions, making them poor solvents for this polar molecule.[5]

Experimental Determination of Solubility: Protocols for Scientific Rigor

Theoretical predictions provide a starting point, but for applications in drug development and process chemistry, precise empirical data is non-negotiable. We will detail two complementary, robust protocols for solubility determination: the "gold standard" Thermodynamic Shake-Flask method and a high-throughput Kinetic Solubility assay.[6][7]

The "Gold Standard": Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of the most stable crystalline form of the compound and is essential for pre-formulation and late-stage development.[8]



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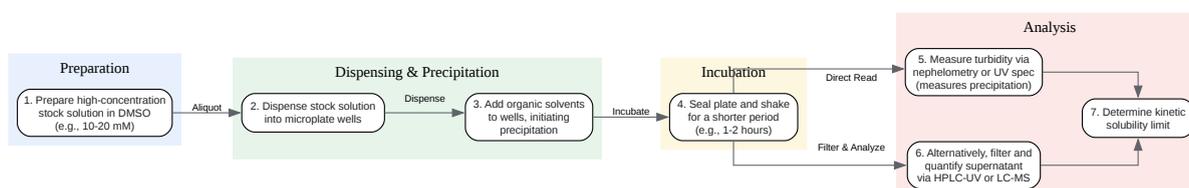
Caption: Workflow for Thermodynamic Solubility Determination.

- Preparation:
 - Add an excess amount of solid **3-methoxy-pyridine-4-boronic acid hydrate** to a glass vial. "Excess" means enough solid material remains undissolved at the end of the experiment. A starting point is ~10-20 mg.
 - Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
 - Prepare at least three replicate samples for each solvent.
- Equilibration:
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a temperature-controlled shaker or rotator. A constant temperature (e.g., 25°C) is critical.
 - Agitate the samples for a sufficient duration to ensure equilibrium is reached. For boronic acids, 24 to 48 hours is recommended.[9] The concentration in solution should not change between, for example, the 24h and 48h time points.
- Phase Separation:
 - Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour.

- Carefully withdraw an aliquot of the supernatant using a pipette.
- Filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 μm PTFE for organic solvents) to remove any remaining microscopic particles. This step is crucial to avoid artificially high results.
- Quantification and Calculation:
 - Prepare a calibration curve using standard solutions of **3-methoxypyridine-4-boronic acid hydrate** of known concentrations in the same solvent.
 - Analyze the filtered sample by a validated analytical method, typically HPLC-UV, to determine its concentration.
 - The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the mean and standard deviation of the replicates.

High-Throughput Method: Kinetic Solubility Determination

This method is ideal for early-stage discovery when compound availability is limited and rapid screening across many solvents is required. It measures the solubility of a compound precipitating from a stock solution, which may not represent the true thermodynamic equilibrium.^[10]



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